![molecular formula C10H14ClN B177628 2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピン塩酸塩 CAS No. 17724-36-6](/img/structure/B177628.png)
2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is an organic compound belonging to the class of benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom . This compound has a molecular formula of C10H14ClN and a molecular weight of 183.68 g/mol .
科学的研究の応用
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride typically involves multi-step reactions. One common method includes the use of aluminum (III) chloride and 1,1-dichloroethane at temperatures ranging from 0 to 20°C, followed by treatment with sodium hydroxide and bromine at 20°C, and finally, hydrogen chloride in water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar multi-step synthetic routes, optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Uniqueness
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential biological activity make it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCKHRQBCQWCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591264 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-36-6 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does LY134046 interact with enzymes involved in neurotransmitter metabolism?
A: Research indicates that LY134046 acts as a potent inhibitor of norepinephrine N-methyltransferase, the enzyme responsible for converting norepinephrine to epinephrine. [, ] This inhibitory action suggests that LY134046 could potentially increase norepinephrine levels in the synapse. Additionally, LY134046 exhibits substrate activity for rabbit lung N-methyltransferase, an enzyme involved in the metabolism of various amines, including serotonin. [, ] Interestingly, LY134046 demonstrates a high affinity for this enzyme, comparable to or even exceeding that of physiologically relevant substrates like tryptamine and serotonin. [, ] This finding hints at potential similarities in the active sites of norepinephrine N-methyltransferase and rabbit lung N-methyltransferase.
Q2: How does LY134046 influence luteinizing hormone release in the context of angiotensin II signaling?
A: Studies in female rats reveal that LY134046 can potentiate the stimulatory effect of angiotensin II on luteinizing hormone release. [] This effect is attributed to LY134046's ability to selectively deplete hypothalamic epinephrine without affecting norepinephrine levels. [] The research suggests that angiotensin II stimulates luteinizing hormone release by promoting norepinephrine release, which then acts on alpha-2 adrenergic receptors. [] The inhibitory effect of epinephrine on this pathway is blocked by LY134046, leading to enhanced luteinizing hormone release.
Q3: What structural features of LY134046 contribute to its interaction with N-methyltransferase enzymes?
A: LY134046 and a related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (SK&F 64139), are both conformationally rigid analogs of benzylamine. [, ] This structural rigidity is thought to contribute to their high affinity for N-methyltransferase enzymes, suggesting that a specific conformation may be crucial for binding to the active site. [, ] Further research exploring structure-activity relationships could provide more detailed insights into the specific molecular interactions responsible for the observed effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester](/img/structure/B177548.png)
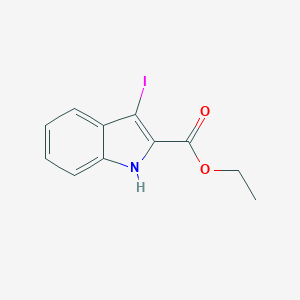
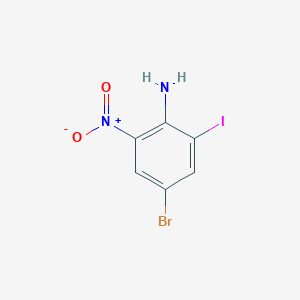
![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)
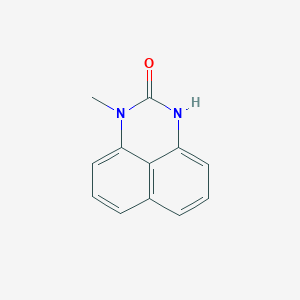
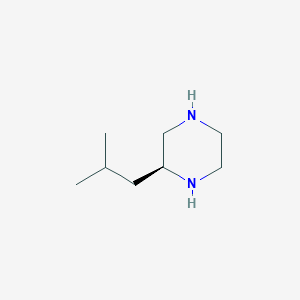
![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)
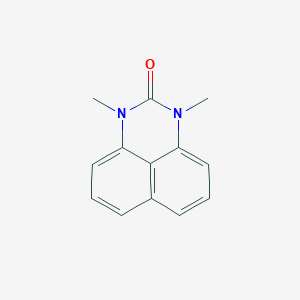
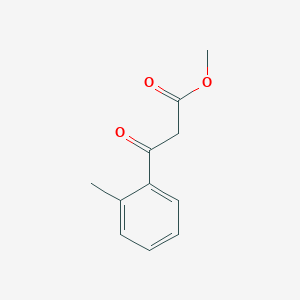
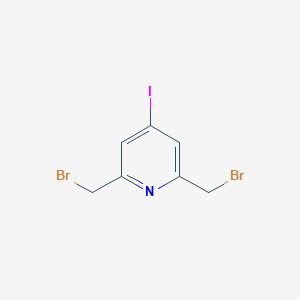
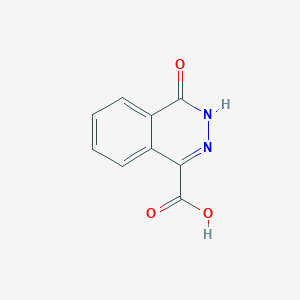
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


